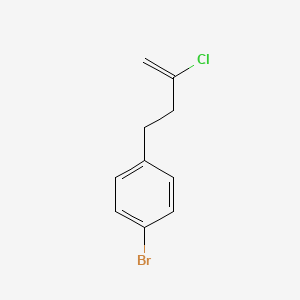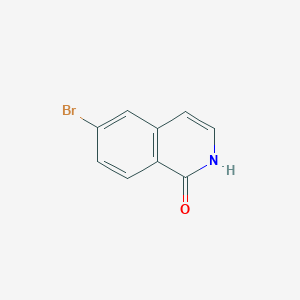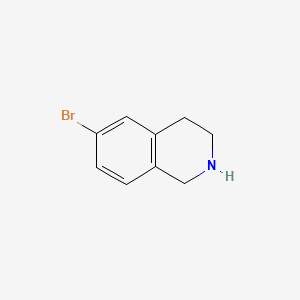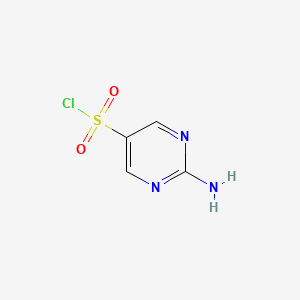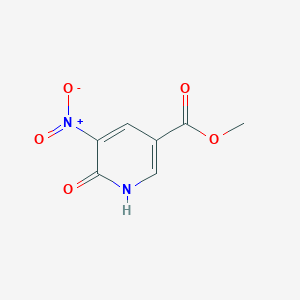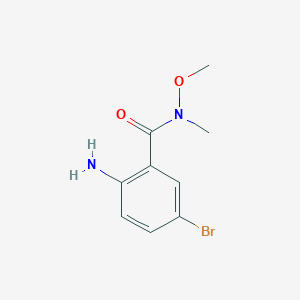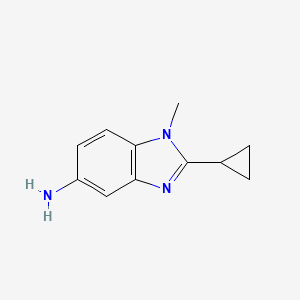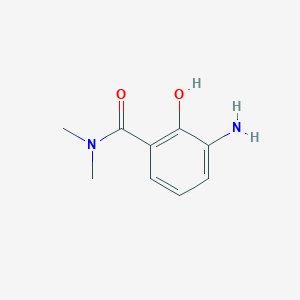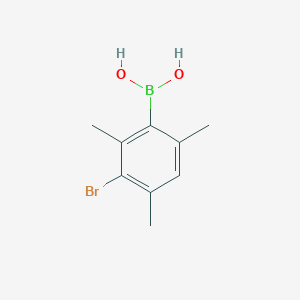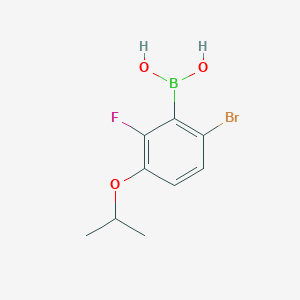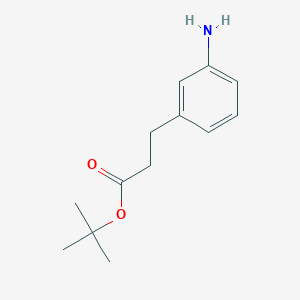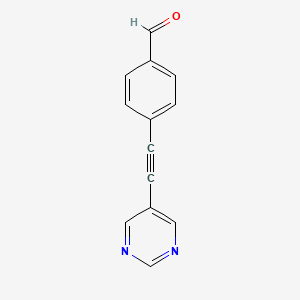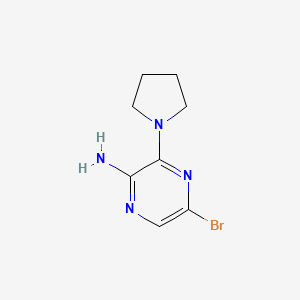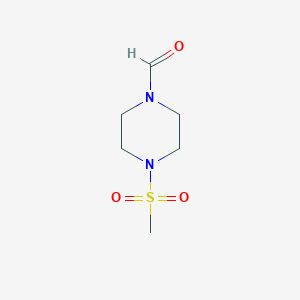
1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)-
Übersicht
Beschreibung
The compound "1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)-" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The addition of a methylsulfonyl group to the piperazine ring can significantly alter its chemical and physical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 1,4-piperazine-2,5-dione, a related compound, was achieved in 23% yield over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate . Another derivative, 1-benzhydryl-4-phenylmethane sulfonyl piperazine, was synthesized from 1-benzhydryl piperazine with phenylmethane sulfonyl chloride . Similarly, 1-benzhydryl-4-methanesulfonyl-piperazine was produced by nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride . These methods demonstrate the versatility of synthetic approaches to piperazine derivatives, often involving nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by X-ray crystallography. For example, 1-benzhydryl-4-phenylmethane sulfonyl piperazine crystallizes in the orthorhombic crystal class with a chair conformation of the piperazine ring and a distorted tetrahedral configuration of the sulfonyl moiety . Another derivative, 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine, also crystallizes in the monoclinic crystal class with similar conformation and geometry around the sulfur atom . These studies highlight the common chair conformation of the piperazine ring and the distorted tetrahedral geometry of the sulfonyl groups in these compounds.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to their reactive functional groups. For instance, 1,4-disulfopiperazine-1,4-diium chloride was used as an ionic catalyst for the synthesis of phthalazine derivatives via a one-pot three-component reaction . This showcases the potential of piperazine derivatives to act as catalysts in organic synthesis, promoting reactions under solvent-free conditions with high reaction rates and excellent yields.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of sulfonyl groups can increase the polarity and potentially the solubility of these compounds in various solvents. The crystalline forms of these compounds can exhibit different hydrogen-bonding networks, as seen in the polymorphic forms of 1,4-piperazine-2,5-dione . Additionally, the chair conformation of the piperazine ring is a recurring feature that can affect the compound's reactivity and interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Analytical Method Development : Kline et al. (1999) describe a method for determining the concentration of a compound containing 1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)- in human plasma. This method involves pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection, useful in pharmacokinetic studies and drug monitoring (Kline, Kusma, & Matuszewski, 1999).
Synthesis and Crystal Structure Analysis : Naveen et al. (2007) synthesized a compound including the 1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)- structure. Their research focused on the X-ray crystallography of the compound, providing insights into its molecular and crystalline structure (Naveen et al., 2007).
Antibacterial Properties Study : Ekström et al. (1975) explored the antibacterial properties of compounds including methylsulfonyl analogs, potentially relevant to the study of 1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)-. These studies help in understanding the biological activity and potential pharmaceutical applications of such compounds (Ekström, Ovesson, & Pring, 1975).
Study on Drug Metabolism : Hvenegaard et al. (2012) investigated the oxidative metabolism of a novel antidepressant, which included studying compounds similar to 1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)-. This research contributes to our understanding of how drugs are metabolized in the body, crucial for drug development and safety (Hvenegaard et al., 2012).
Chemical Synthesis Techniques : Westrenen and Sherry (1992) described the sulfomethylation of piperazine and related compounds, a technique relevant to the synthesis of 1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)-. Such methods are essential in the synthesis of complex organic compounds for various applications (Westrenen & Sherry, 1992).
Catalysis in Organic Synthesis : Shirini et al. (2017) discussed the use of a compound related to 1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)-, as a catalyst in the synthesis of phthalazine derivatives. Catalysts like these are important in facilitating and optimizing chemical reactions in organic synthesis (Shirini, Koodehi, & Goli-Jolodar, 2017).
Supramolecular Chemistry : Prabhuswamy et al. (2017) investigated the supramolecular framework involving 4-(Methylsulfonyl)piperazin-1-ium, demonstrating the importance of intermolecular interactions like hydrogen bonding and π···π interactions. This research contributes to the understanding of molecular assemblies and their potential applications (Prabhuswamy, Parlak, Kumar, & Chandraju, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methylsulfonylpiperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZZJCDZLWFHNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589882 | |
| Record name | 4-(Methanesulfonyl)piperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazinecarboxaldehyde, 4-(methylsulfonyl)- | |
CAS RN |
139605-60-0 | |
| Record name | 4-(Methanesulfonyl)piperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methanesulfonylpiperazine-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

